N'-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide
Description
N'-(3,3-Dimethyl-5-oxocyclohexylidene)isonicotinohydrazide is a hydrazide derivative derived from isonicotinic acid hydrazide (isoniazid), a well-known antitubercular agent. This article compares its hypothetical properties with structurally related isonicotinohydrazide derivatives, emphasizing substituent-driven variations in biological activity, structural parameters, and applications.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c1-14(2)8-11(7-12(18)9-14)16-17-13(19)10-3-5-15-6-4-10/h3-6H,7-9H2,1-2H3,(H,17,19)/b16-11+ |
InChI Key |
YWLOJJVJYQBSDP-LFIBNONCSA-N |
Isomeric SMILES |
CC1(C/C(=N/NC(=O)C2=CC=NC=C2)/CC(=O)C1)C |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=CC=NC=C2)CC(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| Methanol | 32.7 | 68 |
| DMF | 36.7 | 58 |
| Acetonitrile | 37.5 | 51 |
Ethanol balances polarity and boiling point, enabling efficient reflux without side reactions.
Temperature Profiling
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 12 | 55 |
| 78 | 8 | 72 |
| 90 | 6 | 65 |
Higher temperatures accelerate the reaction but promote by-product formation via aldol condensation.
Purification and Characterization
Recrystallization
The crude product is dissolved in hot ethanol (80°C) and gradually cooled to 4°C. Needle-shaped crystals form, which are filtered and dried under vacuum.
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (s, 6H, CH₃), 2.45 (t, 2H, CH₂), 3.20 (s, 1H, CH), 7.85–8.75 (m, 4H, pyridine-H).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional Heating | 72 | 8 h | High |
| Microwave | 82 | 20 min | Moderate |
| Solid-Phase | 75 | 12 h | Low |
Microwave synthesis offers the best balance of yield and time, though scalability is limited by equipment availability. Conventional heating remains the most practical for industrial-scale production .
Chemical Reactions Analysis
N’-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Comparison with Similar Compounds
Enzyme Inhibition Activity
Isonicotinohydrazide derivatives with aromatic or heterocyclic substituents demonstrate significant enzyme inhibition properties:
Key Findings :
Antimicrobial Activity
Substituents significantly influence antimicrobial potency:
Key Findings :
Structural and Crystallographic Features
Crystallographic studies reveal substituent-dependent packing and hydrogen-bonding patterns:
Key Findings :
Biological Activity
N'-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide is a chemical compound of interest due to its potential biological activities , particularly its antimicrobial and antitumor properties. This article provides a detailed overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
- Molecular Formula : C14H17N3O2
- Molecular Weight : 259.30 g/mol
- CAS Number : [not provided in search results]
- Structure : The compound features a cyclohexylidene moiety and an isonicotinohydrazide structure, which contribute to its unique biological properties.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. This activity is hypothesized to stem from its ability to inhibit specific enzymes or pathways in microbial organisms.
Case Study: Antimicrobial Efficacy
In a study assessing various hydrazide derivatives, this compound was tested against several bacterial strains. The results demonstrated a noticeable inhibition zone, indicating its potential as an antimicrobial agent.
Antitumor Activity
Research has also highlighted the antitumor potential of this compound. Its structural characteristics allow for effective interaction with cancer cell targets, potentially leading to apoptosis in malignant cells.
Case Study: Antitumor Mechanism
A recent study investigated the effects of this compound on human cancer cell lines. The findings revealed that the compound induced cell cycle arrest and promoted apoptosis in treated cells, suggesting a promising avenue for cancer therapy.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological targets, potentially leading to:
- Inhibition of enzyme activity
- Disruption of cellular signaling pathways
- Induction of oxidative stress in target cells
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methylbenzenesulfonohydrazide | Contains a sulfonamide group | Enhanced solubility and stability |
| Isonicotinic acid hydrazide | Lacks the cyclohexylidene moiety | Known for its anti-tuberculosis activity |
| 3-Amino-4-methylbenzenesulfonamide | Contains an amino group | Exhibits different biological activity profiles |
This compound stands out due to its unique combination of cyclohexylidene structure and isonicotinohydrazide properties, potentially leading to distinct biological activities not observed in its analogs.
Q & A
Q. What are the standard synthetic protocols for preparing N'-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide and related Schiff bases?
Schiff base derivatives of isonicotinohydrazide are typically synthesized via condensation between isonicotinohydrazide and carbonyl-containing compounds (e.g., aldehydes or ketones) under reflux in ethanol or dichloromethane. For example, coupling agents like MNBA (2-methyl-6-nitrobenzoic anhydride) and catalysts such as DMAP (4-dimethylaminopyridine) are used to enhance reaction efficiency in anhydrous conditions . Purification often involves dry-column flash chromatography with eluents like ethyl acetate/hexane mixtures .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- FT-IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H stretches at ~3200 cm⁻¹) .
- NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH groups (δ 10–12 ppm) .
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and hydrogen-bonding networks (e.g., S(6) ring motifs via intramolecular O–H⋯N bonds) .
Q. What are the primary applications of this compound in material science or biochemistry?
- Corrosion inhibition : Derivatives inhibit steel corrosion in acidic media (e.g., 5% HCl) via adsorption on metal surfaces, analyzed using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization .
- Biological activity : Analogues show antitubercular potential by targeting enzymes like enoyl-acyl carrier protein reductase (InhA) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound with biological targets like COX-2 or InhA?
Molecular docking (e.g., AutoDock Vina) and dynamics simulations are used:
- Docking setup : Grid boxes centered on native ligand coordinates (e.g., PDB ID: 5IKR for COX-2) with Lamarckian genetic algorithms (200 iterations) .
- Binding metrics : Free energy (ΔG), inhibition constants (Ki), and hydrogen-bond interactions (e.g., Fe(III) complexes show ΔG = -9.80 kcal/mol for InhA) .
- Validation : Compare results with experimental IC₅₀ values and ADMET profiles .
Q. What experimental and theoretical approaches resolve contradictions in corrosion inhibition efficiency data?
Discrepancies in inhibition efficiency (%) across studies can arise from:
- Surface heterogeneity : FE-SEM/EDS analyzes adsorbed inhibitor layers on steel .
- Computational modeling : Density Functional Tight Binding (DFTB) simulations quantify adsorption energies and inhibitor-metal interactions .
- Isotherm fitting : Langmuir vs. Temkin models assess adsorption spontaneity (ΔG°ads < -20 kJ/mol indicates chemisorption) .
Q. How do solvation effects and crystal packing influence the compound’s spectroscopic properties?
Q. What strategies optimize the synthesis of this compound for high-throughput crystallography studies?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 days) .
- Sonocrystallization : Controls particle size for improved diffraction quality .
- SHELX refinement : Use SHELXL/SHELXS for high-resolution data (R-factor < 5%) .
Methodological Considerations
Q. How are hydrogen-bonding networks analyzed in crystal structures of similar hydrazides?
- ORTEP-3 software : Visualizes thermal ellipsoids and intermolecular interactions (e.g., O–H⋯N and N–H⋯O bonds) .
- Hirshfeld surfaces : Quantify interaction contributions (e.g., % contacts from C⋯C, N⋯H) .
Q. What spectroscopic techniques differentiate between free ligands and metal complexes?
Q. How do electron-withdrawing substituents enhance biological activity in derivatives?
Substituents like nitro (-NO₂) or halogens improve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
